molecular formula C17H12ClN3O3 B2580140 (2E)-2-{[(3-chlorophenyl)formamido]imino}-2H-chromene-3-carboxamide CAS No. 1322008-61-6

(2E)-2-{[(3-chlorophenyl)formamido]imino}-2H-chromene-3-carboxamide

Cat. No.: B2580140
CAS No.: 1322008-61-6
M. Wt: 341.75
InChI Key: OCVTZBWTLWSFBB-HEHNFIMWSA-N
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Description

(2E)-2-{[(3-chlorophenyl)formamido]imino}-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[(3-chlorophenyl)formamido]imino}-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 3-chlorobenzaldehyde with 3-amino-2H-chromene-2-carboxamide under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[(3-chlorophenyl)formamido]imino}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

(2E)-2-{[(3-chlorophenyl)formamido]imino}-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and anti-inflammatory properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-{[(3-chlorophenyl)formamido]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-{[(4-chlorophenyl)formamido]imino}-2H-chromene-3-carboxamide
  • (2E)-2-{[(3-bromophenyl)formamido]imino}-2H-chromene-3-carboxamide
  • (2E)-2-{[(3-fluorophenyl)formamido]imino}-2H-chromene-3-carboxamide

Uniqueness

(2E)-2-{[(3-chlorophenyl)formamido]imino}-2H-chromene-3-carboxamide is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

(2E)-2-[(3-chlorobenzoyl)hydrazinylidene]chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3/c18-12-6-3-5-11(8-12)16(23)20-21-17-13(15(19)22)9-10-4-1-2-7-14(10)24-17/h1-9H,(H2,19,22)(H,20,23)/b21-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVTZBWTLWSFBB-HEHNFIMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC(=CC=C3)Cl)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(/C(=N\NC(=O)C3=CC(=CC=C3)Cl)/O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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